2-Bromomethylbenzoyl chloride
Description
2-Bromobenzoyl chloride (C₇H₄BrClO) is an aromatic acyl chloride characterized by a bromine substituent at the ortho position of the benzene ring. It is a yellow liquid with a molecular weight of 219.46 g/mol and is widely used in organic synthesis for introducing the 2-bromobenzoyl group into target molecules via nucleophilic acyl substitution reactions . Key identifiers include:
- PubChem CID: 23542
- SMILES: C1=CC=C(C(=C1)C(=O)Cl)Br
- Synonyms: o-Bromobenzoyl chloride, 2-bromobenzene-1-carbonyl chloride .
Its reactivity stems from the electron-withdrawing bromine substituent, which enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward amines, alcohols, and other nucleophiles.
Properties
IUPAC Name |
2-(bromomethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCSUJZQCNTODA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482479 | |
| Record name | 2-bromomethylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7115-90-4 | |
| Record name | 2-bromomethylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromomethylbenzoyl chloride can be achieved through several methods. One common method involves the bromination of methylbenzoyl chloride. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a controlled temperature to ensure the selective bromination of the methyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The acyl chloride group undergoes nucleophilic substitution with amines, alcohols, or water:
-
With water : Forms 2-bromomethylbenzoic acid (hydrolysis).
-
With methanol : Produces methyl 2-bromomethylbenzoate (esterification).
Mechanism :
-
Nucleophilic attack on the carbonyl carbon.
-
Departure of Cl⁻, forming the carboxylic acid derivative.
Example :
| Substrate | Nucleophile | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzoyl Cl | H₂O | 2-Bromomethylbenzoic acid | RT, H₂O/THF | 92% |
Benzylic Bromide Reactivity
The benzylic bromide participates in SN1/SN2 mechanisms , influenced by solvent and substituents :
-
In polar protic solvents (e.g., H₂O) : Mixed SN1/SN2 pathways due to carbocation stabilization by the electron-withdrawing acyl group.
-
In liquid NH₃ : Predominantly SN2 displacement (e.g., with NH₃ to form 2-aminomethylbenzoyl chloride).
Kinetic Data :
| Solvent | Mechanism | Rate Constant (k, s⁻¹) | Reference |
|---|---|---|---|
| H₂O/EtOH | SN1/SN2 | 1.2 × 10⁻³ | |
| Liquid NH₃ | SN2 | 4.5 × 10⁻² |
Cross-Coupling Reactions
The bromide engages in transition-metal-catalyzed couplings :
-
Suzuki–Miyaura : With arylboronic acids to form biaryl derivatives.
-
Buchwald–Hartwig Amination : With amines for C–N bond formation.
Example :
| Reaction | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | 2-(Aryl)methylbenzoyl chloride | 68% |
Hydrodehalogenation
The benzylic Br is removed via frustrated Lewis pair (FLP)-catalyzed hydrodehalogenation , yielding 2-methylbenzoyl chloride :
Conditions :
-
Catalyst : B(C₆F₅)₃ and 2,2,6,6-tetramethylpiperidine (TMP)
-
H₂ Pressure : 1 atm
-
Yield : 85%
Grignard Reagent Formation
Reaction with magnesium generates a benzylic Grignard reagent, though the acyl chloride group may require protection :
Reaction :
2-Bromomethylbenzoyl Cl + Mg → 2-(MgBr)methylbenzoyl Cl
Elimination Reactions
Under basic conditions (e.g., K₂CO₃), elimination forms 2-vinylbenzoyl chloride :
Mechanism :
-
Base abstracts β-H, forming a carbocation.
-
Br⁻ departure, yielding a double bond.
| Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| K₂CO₃ | DMF | 2-Vinylbenzoyl chloride | 60% |
Radical Polymerization
The bromomethyl group participates in atom-transfer radical polymerization (ATRP) for functional polymer synthesis :
Monomer Example : Methyl 2-(bromomethyl)acrylate
Catalyst : CuBr/PMDETA
Polymer : Poly(methyl 2-(bromomethyl)acrylate-co-styrene)
Oxidation Reactions
The benzylic position is oxidized to a ketone using KMnO₄ or CrO₃ :
Reaction :
2-Bromomethylbenzoyl Cl → 2-Benzoylbenzoyl Cl
Scientific Research Applications
2-Bromomethylbenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromomethylbenzoyl chloride involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity is utilized in various synthetic applications to introduce functional groups into molecules .
Comparison with Similar Compounds
2-Bromobenzoyl Chloride vs. 4-Chloro-3-Nitrobenzyl Chloride
Key Differences :
- Reactivity Mechanism : 2-Bromobenzoyl chloride undergoes nucleophilic acyl substitution, while 4-chloro-3-nitrobenzyl chloride participates in electrophilic substitutions due to the activating nitro group .
- Electronic Effects : The nitro group in 4-chloro-3-nitrobenzyl chloride increases ring electrophilicity, whereas the bromine in 2-bromobenzoyl chloride stabilizes the acyl chloride via resonance .
2-Bromobenzoyl Chloride vs. 2-Bromobutanoyl Chloride
| Property | 2-Bromobenzoyl Chloride | 2-Bromobutanoyl Chloride |
|---|---|---|
| Molecular Formula | C₇H₄BrClO | C₄H₆BrClO |
| Structure | Aromatic acyl chloride | Aliphatic acyl chloride |
| Molecular Weight | 219.46 g/mol | 169.45 g/mol (estimated) |
| Physical State | Liquid | Likely liquid (sold in mg quantities) |
| Reactivity | Moderate hydrolysis rate | Faster hydrolysis due to aliphatic chain |
Key Differences :
- Resonance Stabilization: The aromatic ring in 2-bromobenzoyl chloride delocalizes the carbonyl charge, reducing hydrolysis susceptibility compared to the aliphatic 2-bromobutanoyl chloride .
- Synthetic Utility: Aliphatic acyl chlorides like 2-bromobutanoyl chloride are preferred for introducing short-chain acyl groups, whereas aromatic variants are used in fine chemical synthesis .
2-Bromobenzoyl Chloride vs. 5-Bromo-2-[(4-Bromobenzyl)Oxy]Benzoyl Chloride
Key Differences :
- Steric Effects : The benzyloxy group in the latter compound impedes nucleophilic attack, reducing acylation efficiency compared to 2-bromobenzoyl chloride .
Biological Activity
2-Bromomethylbenzoyl chloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the bromination of benzyl chloride followed by acylation with benzoyl chloride. The general reaction can be summarized as follows:
This method allows for the introduction of the bromomethyl group, which is crucial for the compound's biological activity.
Biological Activity
This compound exhibits various biological activities, particularly in antimicrobial and anticancer research. The compound's activity is often evaluated using Minimum Inhibitory Concentration (MIC) assays against various pathogens.
Antimicrobial Activity
In a study examining the structure-activity relationships of benzyl derivatives, it was found that this compound displayed significant antimicrobial properties against Mycobacterium tuberculosis with an MIC value of 0.1 μg/mL . This suggests that modifications to the benzyl structure can enhance its efficacy.
Cytotoxic Properties
Recent research has indicated that compounds similar to this compound possess cytotoxic properties against cancer cell lines. For instance, derivatives with specific substitutions showed increased antiproliferative activity, highlighting the importance of structural modifications in enhancing biological efficacy .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the position and type of substituents on the benzene ring significantly influence biological activity. For example, para-substituted derivatives often exhibit superior activity compared to meta-substituted ones. This trend underscores the importance of molecular geometry in drug design.
| Compound | Substitution | MIC (μg/mL) | Activity |
|---|---|---|---|
| 4c | Para | 0.0125 | High |
| 4k | Cyclopropyl | 0.05 | Moderate |
| 4a | Morpholine | 0.2 | Low |
Case Studies
- Antitubercular Activity : A series of studies have shown that compounds derived from this compound exhibit potent antitubercular activity, with specific derivatives outperforming standard treatments . These findings are critical for developing new therapies against resistant strains of M. tuberculosis.
- Cytotoxicity Against Cancer Cells : Another study investigated the cytotoxic effects of various substituted benzoyl chlorides on human cancer cell lines, demonstrating that certain modifications led to enhanced selectivity and potency against tumor cells while minimizing damage to healthy tissues .
Q & A
Q. What are the recommended storage conditions for 2-Bromomethylbenzoyl chloride to ensure stability?
To maintain stability, store this compound in a tightly sealed, moisture-resistant container at 0–6°C. Exposure to moisture or elevated temperatures can lead to hydrolysis or decomposition. Storage under inert gas (e.g., nitrogen) is advised to prevent oxidation, and the compound should be kept separate from incompatible materials like water, strong bases, or oxidizers .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Key precautions include:
- Personal Protective Equipment (PPE): Wear impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact, which can cause severe burns .
- Ventilation: Use a fume hood to prevent inhalation of vapors or aerosols.
- Emergency Measures: In case of skin contact, immediately rinse with water and remove contaminated clothing. For eye exposure, flush with water for ≥15 minutes and seek medical attention .
Q. What are the key physical and chemical properties of this compound that influence its reactivity?
- Melting Point: 11°C (may vary slightly due to purity) .
- Boiling Point: ~246°C .
- Reactivity: The bromomethyl and acyl chloride groups make it highly electrophilic, enabling nucleophilic substitution (e.g., with amines) and acylation reactions. Its sensitivity to moisture necessitates anhydrous conditions during synthesis .
Advanced Research Questions
Q. How can researchers mitigate exothermic reactions during the synthesis of this compound using thionyl chloride?
Exothermicity in reactions involving thionyl chloride (SOCl₂) can be controlled by:
- Gradual Reagent Addition: Add SOCl₂ dropwise to the substrate while maintaining a temperature <40°C.
- Catalytic Use of DMF: Dimethylformamide (DMF) acts as a catalyst, reducing activation energy and moderating reaction kinetics. Monitor the reaction via in-situ techniques like FTIR to track acyl chloride formation .
- Cooling Systems: Employ ice baths or jacketed reactors to dissipate heat .
Q. What analytical techniques are most effective for identifying and quantifying byproducts in reactions involving this compound?
- Chromatography: HPLC or GC-MS can separate and quantify byproducts like hydrolyzed acids (e.g., 2-bromomethylbenzoic acid) or dimerization products.
- Spectroscopy: NMR (¹H/¹³C) identifies structural anomalies, while IR confirms functional group transformations (e.g., loss of acyl chloride peaks at ~1800 cm⁻¹).
- Mass Spectrometry: High-resolution MS detects low-abundance impurities and validates molecular weights of unexpected byproducts .
Q. How can discrepancies in reported melting points of this compound be resolved in experimental settings?
Discrepancies often arise from purity variations or polymorphic forms. To resolve these:
- Purification: Recrystallize the compound from anhydrous solvents (e.g., dry hexane/ethyl acetate mixtures) to remove impurities.
- Purity Analysis: Use DSC (Differential Scanning Calorimetry) or HPLC to assess purity.
- Standardized Protocols: Document moisture control and heating rates during melting point determination, as hygroscopic samples may degrade .
Q. What strategies are recommended for optimizing regioselectivity in nucleophilic substitution reactions involving this compound?
- Solvent Effects: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity and stabilize transition states.
- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.
- Temperature Control: Lower temperatures (−20°C to 0°C) favor kinetic control, reducing side reactions like over-alkylation .
Data Contradiction and Validation
Q. How should researchers address conflicting literature reports on the stability of this compound under acidic conditions?
- Reproducibility Studies: Replicate experiments under documented conditions (e.g., pH, solvent systems) to identify variables affecting stability.
- Kinetic Analysis: Conduct time-resolved stability studies using UV-Vis spectroscopy to monitor degradation rates.
- Comparative Spectroscopy: Compare NMR/IR data from fresh vs. aged samples to detect structural changes (e.g., hydrolysis to benzoic acid derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
